molecular formula C7H10N2OS B13154133 3-Amino-1-(4-methyl-1,3-thiazol-5-YL)propan-1-one

3-Amino-1-(4-methyl-1,3-thiazol-5-YL)propan-1-one

Cat. No.: B13154133
M. Wt: 170.23 g/mol
InChI Key: PATSQAUBNYXTFV-UHFFFAOYSA-N
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Description

3-Amino-1-(4-methyl-1,3-thiazol-5-YL)propan-1-one is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-methyl-1,3-thiazol-5-YL)propan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as methanol and water, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-methyl-1,3-thiazol-5-YL)propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-1-(4-methyl-1,3-thiazol-5-YL)propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-methyl-1,3-thiazol-5-YL)propan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of biochemical pathways. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

What sets 3-Amino-1-(4-methyl-1,3-thiazol-5-YL)propan-1-one apart is its specific substitution pattern on the thiazole ring, which can lead to unique biological activities and chemical reactivity

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

3-amino-1-(4-methyl-1,3-thiazol-5-yl)propan-1-one

InChI

InChI=1S/C7H10N2OS/c1-5-7(11-4-9-5)6(10)2-3-8/h4H,2-3,8H2,1H3

InChI Key

PATSQAUBNYXTFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(=O)CCN

Origin of Product

United States

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